3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of novel heterocyclic compounds, including pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, incorporating the sulfonyl moiety. These compounds have been prepared using similar sulfonyl-containing starting materials and have shown promising antimicrobial activities. For example, compounds synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material demonstrated significant antimicrobial effects, indicating the potential of such structures in developing new antimicrobial agents (Ammar et al., 2004).
Anticancer Activities
The incorporation of the sulfonyl group into heterocyclic compounds has also been explored for anticancer applications. Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with biologically active sulfone moieties have been synthesized and evaluated for their in-vitro anticancer activities. Compounds showing significant activity against human breast cancer cell lines indicate the therapeutic potential of sulfonyl-containing heterocyclic compounds in cancer treatment (Al-Said et al., 2011).
Thionation and Derivative Synthesis
The thionation of compounds using pyridine-based reagents to introduce sulfur atoms into heterocyclic structures has been studied, demonstrating the versatility of pyridine in facilitating chemical transformations. Such reactions have led to the synthesis of thionated derivatives with potential for further chemical manipulation and exploration in various biological applications (Bergman et al., 2011).
Design and Biological Evaluation
The design and synthesis of novel indole derivatives paired with heterocycles like pyridine, pyran, pyrimidin, and pyrazol have been undertaken to explore their potential as antioxidants. These studies include 2D QSAR modeling and molecular docking to evaluate the antioxidant activities, showing promising results for some derivatives against specific targets, which underscores the potential of sulfonyl-containing compounds in medicinal chemistry (Aziz et al., 2021).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as G protein-coupled receptors or ion channels . .
Mode of Action
The mode of action of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” would depend on its specific targets. Generally, such compounds might bind to their target receptors and modulate their activity, leading to changes in cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to .
Properties
IUPAC Name |
3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZNXUZXWNNCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.